molecular formula C9H11N5O B2678009 1-(9H-purin-6-yl)pyrrolidin-3-ol CAS No. 1206970-07-1

1-(9H-purin-6-yl)pyrrolidin-3-ol

Cat. No.: B2678009
CAS No.: 1206970-07-1
M. Wt: 205.221
InChI Key: WTXHMKVIECZUNZ-UHFFFAOYSA-N
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Description

1-(9H-purin-6-yl)pyrrolidin-3-ol is a chemical compound with the molecular formula C9H11N5O and a molecular weight of 205.22 g/mol It is characterized by the presence of a purine moiety attached to a pyrrolidin-3-ol group

Scientific Research Applications

1-(9H-purin-6-yl)pyrrolidin-3-ol has several scientific research applications:

Preparation Methods

The synthesis of 1-(9H-purin-6-yl)pyrrolidin-3-ol typically involves the reaction of purine derivatives with pyrrolidin-3-ol under specific conditions. One common method involves the use of a purine base, such as adenine, which is reacted with pyrrolidin-3-ol in the presence of a suitable catalyst and solvent . The reaction conditions, including temperature and pH, are optimized to achieve high yields and purity of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but with enhanced efficiency and scalability.

Chemical Reactions Analysis

1-(9H-purin-6-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the purine or pyrrolidin-3-ol moieties are replaced with other groups.

Mechanism of Action

The mechanism of action of 1-(9H-purin-6-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(9H-purin-6-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the purine and pyrrolidin-3-ol moieties, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(7H-purin-6-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O/c15-6-1-2-14(3-6)9-7-8(11-4-10-7)12-5-13-9/h4-6,15H,1-3H2,(H,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXHMKVIECZUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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